Biuret-15N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H5N3O2 |

|---|---|

Molecular Weight |

106.06 g/mol |

IUPAC Name |

(15N)azanylcarbonylurea |

InChI |

InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)/i3+1,4+1,5+1 |

InChI Key |

OHJMTUPIZMNBFR-FRSWOAELSA-N |

Isomeric SMILES |

C(=O)([15NH2])[15NH]C(=O)[15NH2] |

Canonical SMILES |

C(=O)(N)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is Biuret-15N3 and its chemical structure?

An In-depth Technical Guide on the Core Properties and Applications of Biuret-15N3 for Researchers, Scientists, and Drug Development Professionals.

This compound is the isotopically labeled form of biuret, where the three nitrogen atoms are replaced with the heavy isotope, Nitrogen-15 (¹⁵N).[1][2] This stable isotope labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of biuret in biological and chemical systems while being distinguishable by mass-sensitive and NMR-based analytical techniques.

Chemical Structure and Identification

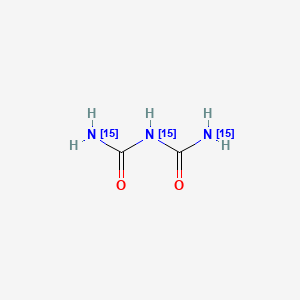

This compound is a condensation product of two urea molecules, with all three nitrogen atoms isotopically enriched. The IUPAC name for this compound is (¹⁵N)azanylcarbonylurea.[4]

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound and its unlabeled analogue are summarized below. The isotopic labeling results in a higher molecular weight for this compound.

| Property | This compound | Biuret (unlabeled) |

| CAS Number | 287484-46-2[4] | 108-19-0 |

| Molecular Formula | C₂H₅¹⁵N₃O₂ | C₂H₅N₃O₂ |

| Molecular Weight | 106.06 g/mol | 103.08 g/mol |

| Appearance | White solid | White crystals or pellets |

| Melting Point | 185-190 °C (decomposes) | 190 °C (decomposes) |

| Isotopic Purity | ≥98 atom % ¹⁵N | Not Applicable |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | Soluble in hot water; freely soluble in alcohol; very slightly soluble in ether. Water solubility: 2.01 g/100g at 25°C, 53.5 g/100g at 105.5°C. |

| Stability | Stable, hygroscopic. | Stable, hygroscopic. Incompatible with strong oxidizing agents and strong bases. |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analytical methods. Stable isotope-labeled compounds are considered the gold standard for quantitative mass spectrometry assays.

Key Applications Include:

-

Quantitative NMR (qNMR) Spectroscopy: this compound can be used as an internal standard for the accurate quantification of analytes in a sample. By adding a precisely known amount of this compound to a sample, the concentration of the analyte of interest can be determined by comparing the integral of the analyte's NMR signal to the integral of a signal from the internal standard.

-

Isotope Dilution Mass Spectrometry (IDMS): In mass spectrometry, this compound serves as an ideal internal standard for quantifying unlabeled biuret or other small molecules. The labeled compound is added to the sample, and the ratio of the mass spectrometric signal of the analyte to the signal of the labeled standard is used to determine the analyte's concentration. This method corrects for sample loss during preparation and variations in instrument response.

-

Metabolic Tracing: While less common for biuret itself, ¹⁵N-labeled compounds are widely used to trace the metabolic fate of molecules in biological systems.

It is important to note that while the name "biuret" is associated with the Biuret test for protein quantification, the reagent used in this colorimetric assay does not actually contain biuret. The test is named due to the similarity in the chemical bonds that produce the characteristic color change.

Biological Role and Signaling Pathways

Current scientific literature does not indicate a role for biuret as a signaling molecule in biological pathways. Its primary biological significance is as a non-protein nitrogen source in ruminant feed, where it is converted to protein by gut microorganisms. In agriculture, biuret is considered an impurity in urea-based fertilizers and can be toxic to plants at high concentrations. There is no evidence to suggest that this compound is involved in any specific signaling pathways.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often developed and optimized in individual laboratories based on the specific analytical instrumentation and sample matrix, the following provides a general workflow for its use as an internal standard in quantitative NMR and Mass Spectrometry.

General Workflow for Quantitative Analysis using this compound

References

Biuret-¹⁵N₃: A Technical Guide to Synthesis and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Biuret-¹⁵N₃, a critical tool in metabolic research and drug development. Biuret-¹⁵N₃ serves as a stable isotope-labeled tracer, enabling the precise tracking and quantification of nitrogen metabolism pathways. This document outlines the foundational principles of its synthesis, presents available data, and details the experimental logic for its application in metabolic studies.

Core Concepts: Synthesis of Biuret from Urea

Biuret is synthesized through the controlled pyrolysis of urea. When heated, two molecules of urea condense to form one molecule of biuret and release one molecule of ammonia. This reaction is the fundamental principle behind the production of both unlabeled and isotopically labeled biuret.

The general chemical reaction is as follows:

2 CO(NH₂)₂ → H₂N-CO-NH-CO-NH₂ + NH₃

The synthesis of Biuret-¹⁵N₃ follows the same principle, utilizing ¹⁵N-labeled urea as the precursor. The isotopic label is thereby incorporated into the biuret molecule, resulting in H₂¹⁵N-CO-¹⁵NH-CO-¹⁵NH₂.

Isotopic Labeling Process

The isotopic labeling of biuret to produce Biuret-¹⁵N₃ is achieved by using urea fully labeled with the ¹⁵N isotope (¹⁵N-urea) as the starting material. The pyrolysis of ¹⁵N-urea ensures that all three nitrogen atoms in the resulting biuret molecule are the ¹⁵N isotope, providing a distinct mass shift for analytical detection.

Precursor Synthesis: ¹⁵N-Enriched Urea

The synthesis of the ¹⁵N-labeled precursor, CO(¹⁵NH₂)₂, can be achieved through a reaction involving ¹⁵NH₃, carbon monoxide (CO), and sulfur (S) in the presence of methanol (CH₃OH). A study on this synthesis reported a yield of 76.5% under optimized conditions.[1] The resulting ¹⁵N-urea was found to contain 46.2% nitrogen and 0.55% biuret as an impurity.[1]

Experimental Protocol: Synthesis of Biuret-¹⁵N₃

Materials:

-

¹⁵N-Urea (CO(¹⁵NH₂)₂)

-

Batch reactor (250 ml) with a reflux condenser

-

Heating mantle with temperature control

-

Stirring apparatus

Procedure:

-

Charge the batch reactor with a predetermined quantity of ¹⁵N-urea (e.g., 10 g).

-

Melt the ¹⁵N-urea by heating it to approximately 130°C for 10 minutes.

-

Increase the temperature to the reaction temperature, typically between 145°C and 190°C, while stirring vigorously (e.g., 500 rpm).

-

Maintain the reaction at this temperature for a set duration (e.g., 3 hours) to allow for the conversion of urea to biuret.

-

After the reaction is complete, cool the reactor to room temperature. The solid product will be a mixture of Biuret-¹⁵N₃, unreacted ¹⁵N-urea, and by-products such as triuret-¹⁵N₄ and cyanuric acid-¹⁵N₃.

Purification:

-

The purification of the crude product is essential to isolate Biuret-¹⁵N₃. Recrystallization is a common method for purifying biuret. The crude product can be dissolved in hot water and allowed to cool slowly to form crystals of purified biuret. Due to the isotopic labeling, it is critical to optimize the recrystallization process to maximize yield and purity of the Biuret-¹⁵N₃.

Quantitative Data

Detailed quantitative data specifically for the synthesis of Biuret-¹⁵N₃ is limited in publicly available literature. However, data from the synthesis of unlabeled biuret can provide an initial benchmark.

| Parameter | Value | Reference |

| Unlabeled Biuret Synthesis | ||

| Urea Conversion (non-catalytic) | 24.0% | [2] |

| Biuret Yield (non-catalytic) | 22.7% | [2] |

| By-product Yield (non-catalytic) | 1.6% | [2] |

| ¹⁵N-Urea Precursor Synthesis | ||

| Yield of CO(¹⁵NH₂)₂ | 76.5% | |

| Biuret content in synthesized ¹⁵N-Urea | 0.55% | |

| Biuret-¹⁵N₃ Properties | ||

| Molecular Weight | 106.06 g/mol | |

| CAS Number | 287484-46-2 |

Application in Metabolic Tracing: Experimental Workflow

Biuret-¹⁵N₃ is utilized as a tracer in metabolic studies to investigate nitrogen metabolism pathways. The general workflow for such an experiment involves introducing the labeled compound into a biological system and then tracking its incorporation into various downstream metabolites using mass spectrometry or NMR.

Below is a conceptual workflow for a nitrogen metabolism study using Biuret-¹⁵N₃.

Caption: A generalized experimental workflow for utilizing Biuret-¹⁵N₃ in metabolic tracing studies.

Signaling Pathway Analysis

While specific signaling pathways elucidated using Biuret-¹⁵N₃ are not detailed in the available literature, the general principle of using ¹⁵N-labeled compounds is to trace the flow of nitrogen through various metabolic routes. For instance, the nitrogen from Biuret-¹⁵N₃ could be traced through amino acid synthesis pathways.

The following diagram illustrates a hypothetical pathway where the nitrogen from Biuret-¹⁵N₃ is incorporated into amino acids.

Caption: Hypothetical metabolic fate of nitrogen from Biuret-¹⁵N₃ in amino acid biosynthesis.

Conclusion

Biuret-¹⁵N₃ is a valuable tool for researchers in the life sciences. Its synthesis, based on the pyrolysis of ¹⁵N-urea, provides a means to introduce a stable isotope label into studies of nitrogen metabolism. While detailed, publicly available protocols for its synthesis are scarce, the principles outlined in this guide provide a solid foundation for its preparation and application. Further research to optimize the synthesis and purification of Biuret-¹⁵N₃ and to explore its application in a wider range of biological systems will undoubtedly continue to enhance its utility in drug development and metabolic research.

References

Physical and chemical properties of Biuret-15N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Biuret-15N3, an isotopically labeled form of biuret. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Introduction

Biuret (C₂H₅N₃O₂), also known as carbamoylurea, is formed by the condensation of two urea molecules.[1][2] The isotopically labeled variant, this compound, contains three nitrogen-15 (¹⁵N) atoms in place of the naturally abundant ¹⁴N isotope.[3] This labeling makes it a valuable tool in metabolic studies, protein analysis, and as a tracer in various biochemical and agricultural research applications, where it allows for the precise tracking of nitrogen pathways.[4] While its chemical reactivity is nearly identical to unlabeled biuret, its distinct mass makes it easily distinguishable in mass spectrometry and NMR spectroscopy.

Physical and Chemical Properties

Biuret is a white, odorless, crystalline solid. It is hygroscopic and stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. The incorporation of ¹⁵N isotopes primarily affects the molar mass and spectroscopic properties, while other physical characteristics such as melting point, solubility, and appearance remain largely unchanged.

Table 1: General and Physical Properties of Biuret vs. This compound

| Property | Biuret (Unlabeled) | This compound | Data Source(s) |

| Molecular Formula | C₂H₅N₃O₂ | C₂H₅¹⁵N₃O₂ | |

| Molar Mass | 103.08 g/mol | 106.06 g/mol | |

| Appearance | White crystalline powder/needles | White solid | |

| Odor | Odorless | Odorless | |

| Melting Point | 185-195 °C (decomposes) | 185-190 °C (decomposes) | |

| Density | 1.467 g/cm³ | Not specified (expected to be slightly higher) |

Table 2: Solubility of Biuret

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Data Source(s) |

| Water | 2.0 | 25 | |

| Water | 7.0 | 50 | |

| Water | 20.0 | 75 | |

| Ethanol | Freely soluble / Easily soluble | Not specified | |

| Diethyl Ether | Very slightly soluble | Not specified |

Spectroscopic Data

The key distinction of this compound lies in its spectroscopic signature.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak for this compound will appear at an m/z value that is 3 units higher than that of unlabeled biuret (M+3). The fragmentation pattern will also show corresponding mass shifts for nitrogen-containing fragments. The mass spectrum for unlabeled biuret shows a molecular ion peak at m/z 103 and a base peak at m/z 60.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be similar to unlabeled biuret. However, the ¹⁵N labeling allows for ¹H-¹⁵N coupling, which can provide detailed structural information.

-

¹³C NMR: The carbon spectrum will show coupling to the attached ¹⁵N atoms (¹J-coupling), resulting in splitting of the carbonyl carbon signals.

-

¹⁵N NMR: This is the most direct technique for observing the labeled atoms. This compound will show distinct signals in the ¹⁵N NMR spectrum, which are absent for the unlabeled compound.

-

-

Infrared (IR) Spectroscopy: Isotopic labeling causes a shift in the vibrational frequencies of bonds involving the labeled atoms. For this compound, the N-H stretching and bending vibrations, as well as C-N stretching modes, will shift to lower frequencies compared to unlabeled biuret due to the heavier mass of the ¹⁵N isotope.

Key Experimental Protocols

A. Synthesis of Biuret

A common method for synthesizing biuret is the controlled thermal decomposition of urea.

-

Principle: Two molecules of urea condense upon heating, eliminating one molecule of ammonia to form biuret.

-

2 CO(NH₂)₂ → HN(CONH₂)₂ + NH₃

-

-

Methodology:

-

Place urea in a reaction vessel and heat to approximately 150-180 °C.

-

Maintain the temperature for several hours until the molten urea becomes slightly cloudy, indicating the formation of biuret and the evolution of ammonia gas.

-

Cool the reaction mixture, which will solidify.

-

Purify the resulting solid by recrystallization. Dissolve the crude product in hot water.

-

For higher purity, recrystallization can be repeated from a 2% sodium hydroxide solution and then water to yield crystalline needles of biuret monohydrate.

-

-

Note: For the synthesis of this compound, ¹⁵N-labeled urea would be used as the starting material.

B. The Biuret Test for Protein Quantification

The Biuret test is a colorimetric assay used to determine the concentration of proteins in a sample. It relies on the reaction of copper(II) ions with peptide bonds in an alkaline environment. Although the test is named after biuret, the reagent itself does not contain biuret. The name originates because biuret gives a positive result due to its peptide-like bonds.

-

Principle: In an alkaline solution, Cu²⁺ ions form a coordination complex with the nitrogen atoms involved in peptide bonds, resulting in a characteristic purple-colored solution. The intensity of the color is directly proportional to the number of peptide bonds, and therefore to the protein concentration. The absorbance of this complex is typically measured at 540 nm.

-

Reagent Preparation:

-

Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water. The tartrate stabilizes the Cu²⁺ ions in the alkaline solution.

-

With stirring, add 300 mL of 10% NaOH solution.

-

Dilute the final solution to 1 liter with distilled water and store in a plastic bottle.

-

-

Experimental Protocol:

-

Preparation: Label test tubes for a blank, standards, and unknown samples. Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) of known concentrations.

-

Reaction: To 1-2 mL of each sample, standard, and blank (distilled water), add an equal volume (1-2 mL) of the Biuret reagent.

-

Incubation: Mix the contents of each tube thoroughly and let them stand at room temperature for 5 to 30 minutes.

-

Measurement: Set a spectrophotometer to 540 nm and zero it using the blank tube.

-

Measure the absorbance of each standard and unknown sample.

-

Analysis: Plot a standard curve of absorbance versus protein concentration for the standards. Use this curve to determine the protein concentration in the unknown samples.

-

Visualizations

Diagram 1: Chemical Principle of the Biuret Test

Caption: Reaction mechanism of the Biuret test for protein detection.

Diagram 2: Experimental Workflow for Protein Quantification

Caption: Step-by-step workflow for the Biuret protein assay.

References

Biuret-15N3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Biuret-15N3, a stable isotope-labeled compound. The guide details its chemical properties, and while specific advanced research applications for this compound are not extensively documented, this guide outlines its likely role as a tracer and internal standard. Furthermore, it provides detailed protocols for the widely used Biuret protein assay, the primary context for its unlabeled counterpart.

Core Compound Data: this compound

This compound is a non-radioactive, stable isotope-labeled version of biuret, where the three nitrogen atoms are replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling makes it a valuable tool in various analytical and research applications, particularly in tracer studies and as an internal standard for mass spectrometry-based quantification.

| Property | Value |

| CAS Number | 287484-46-2 |

| Molecular Weight | 106.06 g/mol |

| Molecular Formula | C₂H₅¹⁵N₃O₂ |

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are crucial in the drug development process and various research fields.[1][2] Their primary applications include:

-

Metabolic Studies: ¹⁵N labeled compounds are used to trace the metabolic fate of molecules in biological systems.[3][4][5] By introducing this compound, researchers can track its degradation and the incorporation of its nitrogen atoms into other molecules.

-

Quantitative Analysis: In techniques like mass spectrometry (MS), this compound can be used as an internal standard. Since it is chemically identical to the unlabeled biuret but has a different mass, it allows for precise quantification of the unlabeled compound in a sample.

-

Tracer in Biosynthetic Pathways: ¹⁵N-labeled precursors are instrumental in elucidating the biosynthetic pathways of natural products.

While specific signaling pathways involving biuret are not well-defined, its metabolic pathway has been studied, particularly in ruminants. These studies indicate that biuret is degraded to urea and subsequently ammonia. The use of ¹⁵N-labeled biuret could further elucidate these and other metabolic processes in various organisms.

Below is a generalized workflow illustrating the use of an isotopically labeled compound such as this compound in a research setting.

Experimental Protocol: The Biuret Protein Assay

The Biuret test is a colorimetric assay used to determine the total protein concentration in a sample. The principle of the assay is that in an alkaline environment, the copper(II) ions in the Biuret reagent form a coordination complex with the peptide bonds of proteins, resulting in a purple-colored solution. The intensity of the color is directly proportional to the protein concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 5. Recent advances in marine N-cycle studies using 15N labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Nitrogen's Journey: A Technical Guide to Biuret-15N3 Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Biuret-15N3, a stable isotope-labeled compound crucial for tracing nitrogen pathways in biological systems. By incorporating the heavy isotope of nitrogen, ¹⁵N, into all three nitrogen positions of the biuret molecule, researchers can precisely track its uptake, metabolism, and incorporation into various biomolecules. This guide provides a comprehensive overview of the relevant metabolic pathways, detailed experimental protocols for utilizing this compound, and a structured presentation of quantitative data analysis, empowering researchers to leverage this powerful tool in their studies.

The Chemical Identity and Significance of this compound

Biuret (C₂H₅N₃O₂), a compound formed from the condensation of two urea molecules, serves as a nitrogen source for various organisms, including certain plants and microorganisms. The isotopically labeled form, this compound, possesses the same chemical properties as its unlabeled counterpart but has a greater mass due to the substitution of the naturally abundant ¹⁴N with ¹⁵N at all three nitrogen positions. This mass difference allows for its unambiguous detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tracer in metabolic research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₅¹⁵N₃O₂ |

| Molecular Weight | 106.06 g/mol |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Appearance | Solid |

| SMILES String | [15NH2]C(=O)[15NH]C([15NH2])=O |

| InChI Key | OHJMTUPIZMNBFR-FRSWOAELSA-N |

Metabolic Fates of Biuret: Key Signaling Pathways

The primary application of this compound lies in elucidating metabolic pathways where biuret is an intermediate or a nitrogen source. A well-characterized pathway involving biuret is the bacterial degradation of cyanuric acid, a by-product of industrial processes and the breakdown of some herbicides.

Bacterial Degradation of Cyanuric Acid via Biuret

Several soil microorganisms utilize cyanuric acid as a sole nitrogen source, breaking it down through a multi-step enzymatic pathway where biuret is a key intermediate. The use of this compound can definitively trace the flow of nitrogen through this pathway.

In this pathway, the ¹⁵N atoms from this compound are sequentially released as ammonia (¹⁵NH₃), which can then be assimilated by the microorganism into other nitrogen-containing biomolecules such as amino acids and nucleotides.

Experimental Protocols for this compound Labeling Studies

The successful application of this compound as a tracer requires meticulously planned and executed experiments. The following sections provide detailed methodologies for key experiments in microbial and plant studies.

Microbial Culture Labeling with this compound

This protocol outlines the steps for tracing the assimilation of this compound by soil bacteria capable of utilizing it as a nitrogen source.

Objective: To quantify the incorporation of ¹⁵N from this compound into bacterial biomass and key metabolites.

Materials:

-

Bacterial isolate capable of biuret degradation

-

Minimal salts medium (lacking a nitrogen source)

-

This compound (isotopic purity ≥98%)

-

Unlabeled biuret (for control cultures)

-

Sterile culture flasks

-

Incubator shaker

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Reagents for metabolite extraction (e.g., methanol, chloroform, water)

-

Reagents for protein hydrolysis and amino acid derivatization

Procedure:

-

Culture Preparation: Inoculate the bacterial strain into a starter culture with a suitable nitrogen source and grow to mid-log phase.

-

Nitrogen Starvation (Optional): To enhance the uptake of the labeled substrate, harvest the cells by centrifugation, wash with a nitrogen-free minimal medium, and resuspend in the same medium for a short period (e.g., 1-2 hours).

-

Labeling:

-

Prepare experimental cultures in nitrogen-free minimal medium supplemented with a defined concentration of this compound (e.g., 1 mM).

-

Prepare control cultures with an equivalent concentration of unlabeled biuret.

-

Incubate the cultures under optimal growth conditions (e.g., 30°C with shaking).

-

-

Time-Course Sampling: Collect aliquots of the cultures at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the disappearance of this compound from the medium and the incorporation of ¹⁵N into the biomass.

-

Sample Processing:

-

Separate the cells from the medium by centrifugation.

-

Analyze the supernatant for the remaining concentration of biuret.

-

Quench the metabolism of the cell pellets rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Perform metabolite extraction from the cell pellets.

-

Hydrolyze a portion of the biomass to release amino acids.

-

-

Analytical Measurement:

-

LC-MS Analysis: Analyze the metabolite extracts to identify and quantify ¹⁵N-labeled intermediates and end-products of biuret metabolism.

-

GC-MS Analysis: Derivatize the amino acids from the protein hydrolysate and analyze by GC-MS to determine the ¹⁵N enrichment in individual amino acids.

-

Plant Uptake and Metabolism of this compound

This protocol describes an experiment to trace the uptake and assimilation of nitrogen from this compound in plants.

Objective: To determine the efficiency of nitrogen uptake from biuret and its translocation and incorporation into different plant tissues.

Materials:

-

Plant seedlings (e.g., a crop species known to respond to biuret)

-

Hydroponic system or pot culture with a defined growth medium

-

Nutrient solution lacking nitrogen

-

This compound

-

Unlabeled biuret

-

Plant growth chamber with controlled environment

-

Isotope Ratio Mass Spectrometer (IRMS)

-

LC-MS system

Procedure:

-

Plant Acclimatization: Grow the plants in a complete nutrient solution until they reach the desired growth stage.

-

Nitrogen Depletion: Replace the complete nutrient solution with a nitrogen-free solution for a period (e.g., 24-48 hours) to induce nitrogen demand.

-

Labeling:

-

Introduce this compound into the nutrient solution at a specific concentration.

-

For control plants, use an equivalent concentration of unlabeled biuret.

-

-

Harvesting: Harvest the plants at different time points after the introduction of the label. Separate the plants into different tissues (roots, stems, leaves).

-

Sample Preparation:

-

Wash the roots thoroughly to remove any surface-adhered label.

-

Dry all plant tissues to a constant weight.

-

Grind the dried tissues into a fine powder.

-

-

Analysis:

-

IRMS Analysis: Determine the total ¹⁵N enrichment in each plant tissue to calculate the nitrogen derived from biuret.

-

LC-MS Analysis: Perform metabolite extraction from fresh tissue samples to analyze the incorporation of ¹⁵N into soluble nitrogen compounds like amino acids and amides.

-

Quantitative Data Presentation and Analysis

The data generated from this compound tracing experiments are quantitative and provide deep insights into nitrogen metabolism. Structured tables are essential for clear presentation and comparison of results.

Table 2: ¹⁵N Enrichment in Bacterial Amino Acids after Incubation with Biuret-¹⁵N₃

| Amino Acid | ¹⁵N Atom Percent Excess (APE) at 4 hours | ¹⁵N Atom Percent Excess (APE) at 24 hours |

| Glutamate | 45.2 ± 3.1 | 85.7 ± 4.5 |

| Glutamine | 60.8 ± 4.2 | 92.1 ± 3.8 |

| Aspartate | 38.5 ± 2.9 | 79.3 ± 4.1 |

| Alanine | 35.1 ± 2.5 | 75.6 ± 3.9 |

| Valine | 20.3 ± 1.8 | 60.2 ± 3.2 |

| Leucine | 18.9 ± 1.5 | 58.9 ± 3.0 |

Data are presented as mean ± standard deviation (n=3). APE is the percentage of ¹⁵N above the natural abundance.

Table 3: Nitrogen Use Efficiency of Biuret-¹⁵N₃ in Wheat Seedlings

| Plant Tissue | Total Nitrogen (%) | ¹⁵N Enrichment (atom %) | Nitrogen Derived from Biuret (%) |

| Roots | 2.8 ± 0.2 | 1.5 ± 0.1 | 30.5 ± 2.5 |

| Shoots | 3.5 ± 0.3 | 1.2 ± 0.1 | 22.8 ± 2.1 |

| Whole Plant | 3.2 ± 0.2 | 1.3 ± 0.1 | 25.7 ± 2.3 |

Data are presented as mean ± standard deviation (n=5). Nitrogen Derived from Biuret (%) is calculated based on the ¹⁵N enrichment of the plant tissue relative to the ¹⁵N enrichment of the supplied Biuret-¹⁵N₃.

Experimental and Analytical Workflows

Visualizing the workflow of a this compound tracing experiment provides a clear overview of the entire process, from sample preparation to data analysis.

This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound as a powerful tool for investigating nitrogen metabolism. The ability to trace the journey of nitrogen from a specific source into the intricate network of metabolic pathways is essential for advancing our understanding in fields ranging from agricultural science to drug development.

An In-depth Technical Guide to the Applications of ¹⁵N Stable Isotope Tracers in Metabolic Research

A Note on "Biuret-¹⁵N₃": The term "Biuret-¹⁵N₃" does not correspond to a recognized or commonly utilized tracer in metabolic research. It is likely a conflation of the "biuret test," a qualitative and quantitative colorimetric assay for proteins, and the use of ¹⁵N-labeled compounds. This guide will focus on the established applications of various ¹⁵N-labeled molecules in metabolic studies.

Stable isotope tracers, particularly those labeled with nitrogen-15 (¹⁵N), are indispensable tools in metabolic research, offering a safe and effective way to study the dynamics of nitrogen metabolism in vivo.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them suitable for use in human studies across various populations.[3] By introducing ¹⁵N-enriched compounds into a biological system, researchers can track the movement of nitrogen atoms through various metabolic pathways, providing quantitative insights into processes such as protein synthesis and breakdown, amino acid metabolism, and nitrogen flux.[1][3] This technical guide provides an in-depth overview of the applications of ¹⁵N tracers in metabolic research, with a focus on experimental design, data interpretation, and key methodologies.

Core Applications in Metabolic Research

The primary applications of ¹⁵N-labeled compounds in metabolic research include:

-

Protein Synthesis and Turnover: Quantifying the rate at which new proteins are synthesized and degraded in various tissues.

-

Nitrogen Flux: Tracing the movement of nitrogen between different metabolic pools, such as amino acids, urea, and ammonia.

-

Amino Acid Kinetics: Studying the metabolism of individual amino acids.

-

Urea Cycle Dynamics: Investigating the body's primary pathway for disposing of excess nitrogen.

Commonly Used ¹⁵N Tracers

A variety of ¹⁵N-labeled compounds are used in metabolic research, with the choice of tracer depending on the specific research question. Some of the most common tracers include:

-

¹⁵N-Labeled Amino Acids:

-

[¹⁵N]Leucine: Frequently used to measure muscle protein synthesis due to its essential nature and metabolic fate in muscle tissue.

-

[¹⁵N]Glycine: Often used for whole-body protein turnover studies due to its central role in nitrogen metabolism.

-

[¹⁵N]Lysine: Another essential amino acid used for measuring protein synthesis.

-

[¹⁵N]Phenylalanine: Its metabolism is primarily confined to protein synthesis and hydroxylation to tyrosine, making it a good tracer for protein kinetics.

-

-

¹⁵N-Labeled Ammonia and Urea:

-

¹⁵NH₄Cl (Ammonium Chloride): Used to study nitrogen assimilation and the urea cycle.

-

[¹⁵N₂]Urea: Employed to measure urea production and recycling.

-

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing ¹⁵N tracers to assess various metabolic parameters.

Table 1: Fractional Synthesis Rate (FSR) of Human Muscle Protein

| Tracer | Condition | Muscle | FSR (%/h) | Reference |

| [²H₃]Leucine | Fasted | Quadriceps | 0.063 ± 0.005 | |

| Fed | Quadriceps | 0.080 ± 0.007 | ||

| [²H₅]Phenylalanine | Fasted | Quadriceps | 0.051 ± 0.004 | |

| Fed | Quadriceps | 0.066 ± 0.005 | ||

| [²H₅]Phenylalanine | Rest | Vastus Lateralis | 0.080 ± 0.007 | |

| Post-exercise | Vastus Lateralis | 0.110 ± 0.010 | ||

| [²H₃]Leucine | Rest | Vastus Lateralis | 0.085 ± 0.004 | |

| Post-exercise | Vastus Lateralis | 0.109 ± 0.005 | ||

| [α-¹⁵N]Lysine | Post-absorptive | Vastus Lateralis | Sarcoplasmic: 3.8%/day, Myofibrillar: 1.46%/day |

Table 2: Whole-Body Protein Turnover in Humans

| Tracer | Method | Protein Synthesis (g·kg⁻¹·d⁻¹) | Protein Breakdown (g·kg⁻¹·d⁻¹) | Net Balance (g·kg⁻¹·d⁻¹) | Reference |

| ¹⁵N-Glycine | Single Dose (Urine Ammonia - 12h) | 7.1 (5.5-9.0) | 7.1 (5.6-9.0) | - | |

| ¹⁵N-Glycine | Single Dose (Urine Urea - 24h) | 5.8 (3.8-6.7) | 6.7 (4.5-7.6) | -0.34 (-0.47 to -0.30) |

Experimental Protocols

Protocol 1: Measurement of Muscle Protein Synthesis using Primed-Constant Infusion of [¹⁵N]Leucine

This protocol is a standard method for determining the fractional synthesis rate (FSR) of muscle protein.

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to obtain arterialized blood samples.

-

Tracer Administration: A priming dose of [¹⁵N]leucine is administered to rapidly achieve isotopic steady-state in the precursor pool. This is immediately followed by a constant intravenous infusion of the tracer for several hours.

-

Blood Sampling: Arterialized blood samples are collected at regular intervals throughout the infusion period to monitor plasma ¹⁵N-leucine enrichment.

-

Muscle Biopsy: Muscle tissue samples are obtained, typically from the vastus lateris, at the beginning and end of the infusion period using a percutaneous needle biopsy technique.

-

Sample Analysis:

-

Plasma samples are deproteinized, and the supernatant is analyzed for ¹⁵N-leucine enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Muscle tissue is homogenized, and proteins are hydrolyzed to their constituent amino acids. The enrichment of ¹⁵N-leucine in the protein hydrolysate is determined by GC-MS or isotope ratio mass spectrometry (IRMS).

-

-

Calculation of FSR: The FSR of muscle protein is calculated using the following formula:

FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100

Where:

-

E₂ and E₁ are the ¹⁵N-leucine enrichments in muscle protein at the end and beginning of the infusion, respectively.

-

Eₚ is the average ¹⁵N-leucine enrichment in the precursor pool (plasma or muscle intracellular free amino acids).

-

t is the duration of the infusion period in hours.

-

Protocol 2: Whole-Body Protein Turnover using a Single Oral Dose of [¹⁵N]Glycine

This is a non-invasive method for assessing whole-body protein turnover.

-

Subject Preparation: Subjects are typically studied under controlled dietary conditions.

-

Tracer Administration: A single oral dose of [¹⁵N]glycine (e.g., 2 mg/kg body weight) is administered.

-

Urine Collection: All urine is collected over a defined period, typically 12 or 24 hours.

-

Sample Analysis: The ¹⁵N enrichment in urinary urea and/or ammonia is measured using IRMS.

-

Calculation of Protein Turnover: Whole-body protein synthesis and breakdown are calculated from the amount of ¹⁵N excreted in urea and ammonia, in relation to the dose of ¹⁵N administered and the total nitrogen excretion.

Visualizations of Pathways and Workflows

Experimental Workflow for a Human Stable Isotope Infusion Study

Caption: Workflow of a typical stable isotope tracer study in humans.

Metabolic Fate of ¹⁵N-Leucine in Protein Synthesis

Caption: Pathway of ¹⁵N-Leucine incorporation into muscle protein.

Nitrogen Flow in the Urea Cycle

Caption: The Urea Cycle, tracing ¹⁵N from ammonia to urea.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Biuret Test: A Comprehensive Technical Guide to Protein Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the biuret test, a widely used colorimetric assay for the quantitative determination of protein concentration. This document details the core chemical principles, provides comprehensive experimental protocols, and presents quantitative data to enable researchers to effectively apply this foundational biochemical technique.

Core Principle of the Biuret Test

The biuret test is a colorimetric method used to determine the total protein concentration in a sample. The underlying principle of this assay is the reaction between copper(II) ions and peptide bonds in an alkaline environment.[1] Proteins are polymers of amino acids linked by peptide bonds. In an alkaline solution, the copper(II) (Cu²⁺) ions in the biuret reagent form a coordination complex with the nitrogen atoms involved in the peptide bonds. This chelation results in a characteristic color change from blue to a violet or purple color.

The intensity of the purple color is directly proportional to the number of peptide bonds present in the solution, and thus to the concentration of the protein.[1][2] This relationship allows for the quantitative measurement of protein concentration by spectrophotometry, typically at a wavelength of 540 nm.[2][3] It is important to note that the test requires the presence of at least two peptide bonds for a positive result; therefore, it does not detect free amino acids or dipeptides.

The name "biuret test" is derived from the compound biuret (H₂N-CO-NH-CO-NH₂), which is formed by heating urea. Biuret itself is not a protein, but it contains peptide-like bonds and gives a positive result with the test, hence the name.

Chemical Reaction Mechanism

The key reaction involves the chelation of a cupric ion (Cu²⁺) by four nitrogen atoms from the peptide backbones of the protein. This forms a stable, colored coordination complex. The alkaline conditions provided by sodium hydroxide are crucial for the deprotonation of the amide groups in the peptide bonds, which facilitates the formation of the complex.

Caption: The formation of a violet-colored complex between Cu²⁺ ions and peptide bonds.

Experimental Protocols

This section provides a detailed methodology for performing a quantitative biuret protein assay.

Reagent Preparation

Biuret Reagent:

A common formulation for the biuret reagent is as follows:

-

Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water. The sodium potassium tartrate acts as a chelating agent to stabilize the cupric ions in the alkaline solution.

-

In a separate container, prepare a 10% (w/v) sodium hydroxide (NaOH) solution by dissolving 100 g of NaOH in 1 L of distilled water.

-

Under constant stirring, slowly add 300 mL of the 10% NaOH solution to the copper sulfate-tartrate solution.

-

Bring the final volume to 1 L with distilled water.

-

Store the biuret reagent in a plastic bottle at room temperature. The reagent is stable for an extended period.

Protein Standard:

A standard protein solution is required to create a calibration curve. Bovine Serum Albumin (BSA) is commonly used for this purpose.

-

Prepare a stock solution of BSA at a concentration of 10 mg/mL by dissolving 100 mg of BSA in 10 mL of distilled water or a suitable buffer.

Assay Procedure

The following workflow outlines the steps for determining the concentration of an unknown protein sample.

Caption: A stepwise workflow for the quantitative biuret protein assay.

Detailed Steps:

-

Preparation of Standards: Prepare a series of BSA standards by diluting the 10 mg/mL stock solution. A typical concentration range is from 1 to 10 mg/mL. Prepare a "blank" tube containing the same diluent as the standards (e.g., distilled water).

-

Sample Preparation: If the approximate concentration of the unknown protein sample is known, dilute it to fall within the range of the standard curve.

-

Reaction Setup: Pipette a fixed volume (e.g., 1 mL) of each standard, the unknown sample, and the blank into separate, clearly labeled test tubes.

-

Addition of Biuret Reagent: Add a fixed volume (e.g., 4 mL) of the biuret reagent to each tube. Mix the contents thoroughly by vortexing.

-

Incubation: Allow the tubes to stand at room temperature for 20-30 minutes for the color to develop fully.

-

Spectrophotometric Measurement: Set a spectrophotometer to a wavelength of 540 nm. Use the "blank" tube to zero the instrument. Measure the absorbance of each standard and the unknown sample.

-

Data Analysis: Plot a standard curve of absorbance at 540 nm versus the concentration of the BSA standards. Determine the concentration of the unknown protein sample by interpolating its absorbance value on the standard curve.

Quantitative Data Presentation

The following table presents a representative dataset for a BSA standard curve obtained using the biuret assay.

| BSA Concentration (mg/mL) | Absorbance at 540 nm |

| 0 (Blank) | 0.000 |

| 1.0 | 0.088 |

| 2.0 | 0.175 |

| 4.0 | 0.350 |

| 6.0 | 0.525 |

| 8.0 | 0.700 |

| 10.0 | 0.875 |

This data is illustrative and may vary based on specific experimental conditions and instrumentation.

The relationship between absorbance and protein concentration is linear within a certain range, adhering to the Beer-Lambert law. A linear regression analysis of the standard curve can be used to derive an equation (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the protein concentration, and 'c' is the y-intercept. This equation can then be used to calculate the concentration of unknown samples.

Applications and Limitations

Applications:

-

Total Protein Quantification: The biuret test is widely used for determining the total protein concentration in various biological samples, including serum, plasma, and tissue homogenates.

-

Biochemical Research: It is a fundamental assay in protein purification and characterization studies to monitor protein yield at different stages.

-

Food Industry: The method is employed to assess the protein content of food products.

Limitations:

-

Sensitivity: The biuret test has relatively low sensitivity compared to other protein assays like the Lowry or Bradford assays, requiring a higher protein concentration for accurate measurement.

-

Interfering Substances: Certain substances can interfere with the biuret reaction. These include ammonium salts, which can give a false positive result, and compounds like Tris buffer, which can interfere with the color development.

-

Sample Turbidity: Turbid samples can scatter light and lead to inaccurate absorbance readings. Centrifugation or filtration of such samples is recommended.

-

Protein-to-Protein Variation: While generally less susceptible to protein-to-protein variation than some other methods, the color response can still be influenced by the amino acid composition of the protein.

References

Biuret-¹⁵N₃ as a Non-Protein Nitrogen Source: An In-depth Technical Guide for Researchers

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research and drug development, enabling the precise tracing of metabolic pathways and the quantification of nutrient utilization. Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, serves as an invaluable tool for these studies due to its detectability by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] Biuret, a non-protein nitrogen (NPN) compound formed from the condensation of two urea molecules, offers a slower release of nitrogen compared to urea, making it a potentially valuable substrate for metabolic studies where a more controlled delivery of nitrogen is desired.[4][5] This guide provides a comprehensive overview of Biuret-¹⁵N₃, a ¹⁵N-labeled version of biuret, as a novel tracer for investigating nitrogen metabolism. While the application of Biuret-¹⁵N₃ in metabolic research is an emerging area, this document outlines its potential, based on the known metabolism of biuret and established methodologies for ¹⁵N tracer studies.

Biuret-¹⁵N₃ is commercially available, with suppliers offering it at high isotopic purity (≥98 atom % ¹⁵N). Its availability opens up new avenues for researchers to explore nitrogen dynamics in various biological systems.

Properties and Synthesis of Biuret-¹⁵N₃

Chemical Properties

A summary of the key chemical properties of Biuret-¹⁵N₃ is presented in Table 1.

| Property | Value | Reference |

| Linear Formula | H₂¹⁵N(CO)¹⁵NH(CO)¹⁵NH₂ | |

| Molecular Weight | 106.06 g/mol | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥98% | |

| Form | Solid | |

| Boiling Point | 185-190 °C (decomposes) | |

| Mass Shift (M+) | +3 |

Proposed Synthesis Pathway

While specific synthesis protocols for Biuret-¹⁵N₃ are not extensively published, a plausible method involves the controlled heating of ¹⁵N-labeled urea. This process is based on the established industrial method for producing unlabeled biuret.

Experimental Protocol: Synthesis of Biuret-¹⁵N₃ from Urea-¹⁵N₂

-

Starting Material: Begin with high-purity Urea-¹⁵N₂ (≥98 atom % ¹⁵N).

-

Heating: Place the Urea-¹⁵N₂ in a reaction vessel suitable for high-temperature reactions and equipped with an outlet for gas removal. Heat the vessel to a temperature range of 185-190°C.

-

Condensation Reaction: Maintain this temperature to allow for the condensation of two molecules of Urea-¹⁵N₂ into one molecule of Biuret-¹⁵N₃, with the release of one molecule of Ammonia-¹⁵N as a byproduct.

-

Purification: After the reaction has proceeded for the desired duration, cool the reaction mixture. The resulting solid can be purified by recrystallization to separate the Biuret-¹⁵N₃ from any unreacted urea and other byproducts.

-

Analysis: The final product should be analyzed for isotopic enrichment and chemical purity using mass spectrometry and NMR spectroscopy.

Metabolic Pathway of Biuret

In biological systems, particularly in ruminants, biuret is metabolized in the rumen by microbial enzymes. The slow release of ammonia is a key characteristic of biuret metabolism.

The metabolism of biuret is a two-step enzymatic process primarily carried out by rumen microorganisms.

-

Biuretase Activity: The enzyme biuretase hydrolyzes biuret into ammonia and urea.

-

Urease Activity: The resulting urea is then further hydrolyzed by the enzyme urease into ammonia.

This slow, multi-step breakdown results in a more sustained release of ammonia compared to the rapid hydrolysis of urea. The ¹⁵N label from Biuret-¹⁵N₃ would follow this pathway, leading to the formation of ¹⁵N-ammonia, which can then be incorporated into microbial amino acids and proteins. These ¹⁵N-labeled microbial proteins can subsequently be digested and absorbed by the host animal.

Experimental Protocols for Biuret-¹⁵N₃ Tracer Studies

The following protocols are proposed based on standard methodologies for in vivo and in vitro ¹⁵N tracer studies.

In Vivo Tracer Study in a Ruminant Model

Objective: To quantify the rate of nitrogen incorporation from Biuret-¹⁵N₃ into microbial protein in the rumen.

Materials:

-

Biuret-¹⁵N₃ (≥98 atom % ¹⁵N)

-

Rumen-fistulated animal model (e.g., sheep or cattle)

-

Rumen fluid and digesta sampling equipment

-

Freeze-dryer

-

Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

-

Adaptation Period: Acclimate the animal to a diet containing unlabeled biuret for a period of 2-4 weeks to ensure the microbial population is adapted to biuret utilization.

-

Tracer Administration: Administer a single oral dose of Biuret-¹⁵N₃. The exact dosage will depend on the animal's body weight and the sensitivity of the analytical instruments.

-

Sample Collection: Collect rumen fluid and digesta samples through the fistula at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours post-administration).

-

Sample Preparation:

-

Immediately freeze the collected samples in liquid nitrogen to halt microbial activity.

-

Lyophilize (freeze-dry) the samples to a constant weight.

-

Isolate the microbial protein fraction from the dried samples using differential centrifugation.

-

-

Analysis:

-

Determine the total nitrogen content of the microbial protein samples.

-

Analyze the ¹⁵N enrichment of the microbial protein nitrogen using an Isotope Ratio Mass Spectrometer (IRMS).

-

-

Data Analysis: Calculate the rate of ¹⁵N incorporation into microbial protein over time.

In Vitro Rumen Fermentation Study

Objective: To determine the kinetics of Biuret-¹⁵N₃ degradation and ammonia production in a controlled in vitro system.

Materials:

-

Biuret-¹⁵N₃ (≥98 atom % ¹⁵N)

-

Fresh rumen fluid collected from a fistulated animal

-

In vitro fermentation system (e.g., batch culture or continuous culture)

-

Gas-tight syringes for gas sampling

-

Spectrophotometer for ammonia analysis

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for ¹⁵N-ammonia analysis

Procedure:

-

Rumen Fluid Collection: Collect fresh rumen fluid from a donor animal adapted to a biuret-containing diet.

-

Incubation Setup: Prepare incubation vessels containing a buffer solution, the substrate (e.g., forage), and the collected rumen fluid.

-

Tracer Addition: Add a known amount of Biuret-¹⁵N₃ to the incubation vessels.

-

Incubation: Incubate the vessels at 39°C under anaerobic conditions.

-

Sampling: At various time points, collect liquid and gas samples from the incubation vessels.

-

Sample Analysis:

-

Analyze the liquid samples for ammonia concentration using a spectrophotometric method (e.g., Berthelot reaction).

-

Determine the ¹⁵N enrichment of the ammonia using LC-MS or GC-MS after derivatization.

-

-

Data Analysis: Model the kinetics of Biuret-¹⁵N₃ degradation and the rate of ¹⁵N-ammonia production.

Analytical Methodologies

The choice of analytical technique is critical for the accurate quantification of ¹⁵N enrichment in various biological samples.

| Analytical Technique | Application | Advantages | Disadvantages |

| Isotope Ratio Mass Spectrometry (IRMS) | Bulk ¹⁵N enrichment in solid samples (e.g., microbial protein, tissues) | High precision and sensitivity for bulk isotope ratios. | Does not provide information on the specific location of the label within a molecule. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ¹⁵N enrichment in specific metabolites (e.g., amino acids, ammonia) in liquid samples. | Allows for the separation and quantification of individual labeled compounds. | Requires method development for each analyte. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁵N enrichment in volatile or derivatized compounds (e.g., ammonia, amino acids). | High resolution and sensitivity. | Requires derivatization for non-volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of positional ¹⁵N labeling. | Provides detailed structural information and can identify the exact position of the ¹⁵N label. | Lower sensitivity compared to mass spectrometry. |

Applications in Drug Development

While direct applications of Biuret-¹⁵N₃ in drug development are yet to be established, its use as a tracer for nitrogen metabolism can be extrapolated to several areas of pharmaceutical research:

-

Studying Drug Effects on Nitrogen Metabolism: Biuret-¹⁵N₃ could be used to investigate how new drug candidates affect nitrogen utilization and protein synthesis in the gut microbiome and the host.

-

Investigating Gut-Brain Axis: As the gut microbiome plays a crucial role in the gut-brain axis, understanding the impact of drugs on microbial nitrogen metabolism can provide insights into their neurological effects.

-

Development of Therapies for Metabolic Disorders: Tracer studies with Biuret-¹⁵N₃ could aid in the development of therapies for diseases characterized by altered nitrogen metabolism.

Conclusion

Biuret-¹⁵N₃ represents a promising new tool for researchers in animal science, microbiology, and drug development. Its slow-release nitrogen profile offers a unique advantage over more rapidly metabolized NPN sources like urea. The experimental protocols and analytical methods outlined in this guide provide a framework for utilizing Biuret-¹⁵N₃ to gain deeper insights into the complexities of nitrogen metabolism. As research in this area progresses, Biuret-¹⁵N₃ has the potential to become a valuable asset in the development of novel nutritional strategies and therapeutic interventions.

References

- 1. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Nitrogen NMR [chem.ch.huji.ac.il]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Overview of Biuret-15N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biuret-15N3, a stable isotope-labeled compound with potential applications in metabolic research. Due to a lack of specific published research utilizing this compound, this document focuses on its commercial availability, physicochemical properties, and potential applications extrapolated from the known metabolism of biuret and the general use of 15N-labeled compounds in tracer studies.

Commercial Availability and Product Specifications

This compound is available from specialized chemical suppliers. The following table summarizes the available quantitative data for this compound.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight |

| MedchemExpress | This compound | Not specified | Not specified | C₂H₅¹⁵N₃O₂ | 106.06 |

| Sigma-Aldrich | This compound | ≥98 atom % 15N[1] | ≥98% (CP)[1] | H₂¹⁵N(CO)¹⁵NH(CO)¹⁵NH₂[1] | 106.06[1] |

Potential Applications in Metabolic Research

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems.[2] While specific applications of this compound are not documented in the available literature, its use as a non-protein nitrogen (NPN) source in ruminant nutrition provides insights into its potential metabolic pathways. In these systems, biuret is hydrolyzed in the rumen to ammonia and urea, which is then further broken down into ammonia. This ammonia can then be utilized by rumen microbes for the synthesis of amino acids and proteins.

For researchers in drug development, this compound could potentially be used as a tracer to study:

-

Nitrogen metabolism: To track the incorporation of nitrogen from a non-amino acid source into various metabolic pathways.

-

Microbiome research: To investigate the nitrogen utilization and metabolic capabilities of gut microbiota.

-

Toxicity studies: To understand the metabolic fate and potential bioaccumulation of biuret-related compounds.

Hypothetical Metabolic Pathway of this compound

Based on its metabolism in ruminants, a hypothetical pathway for the initial breakdown of this compound in a biological system containing appropriate enzymes (e.g., biuretase and urease) is proposed. The 15N label would be incorporated into ammonia, which is a central molecule in nitrogen metabolism, and subsequently into amino acids and other nitrogen-containing biomolecules.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Considerations and Methodologies

While no specific experimental protocols for this compound are available, researchers can adapt standard methodologies for 15N tracer studies. A general workflow for a tracer experiment using this compound is outlined below.

General Experimental Workflow for a this compound Tracer Study

-

Experimental Design: Define the biological system (e.g., cell culture, animal model), the dosage of this compound, and the time points for sample collection.

-

Administration of this compound: Introduce the labeled compound into the system.

-

Sample Collection: Collect relevant biological samples (e.g., cells, tissues, biofluids) at the predetermined time points.

-

Metabolite Extraction: Extract metabolites from the collected samples.

-

Sample Analysis: Analyze the extracts using mass spectrometry (MS) to detect and quantify the incorporation of 15N into various metabolites.

-

Data Analysis: Determine the isotopic enrichment in different molecules to elucidate the metabolic pathways.

References

An In-depth Technical Guide to the Safe Handling of Biuret-15N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for Biuret-15N3, a nitrogen-15 labeled compound. While specific toxicological data for the isotopically labeled form is limited, the information presented here is based on the well-documented properties of the unlabeled biuret. The chemical and physical properties of this compound are expected to be nearly identical to those of biuret.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1][2] It is a condensation product of two urea molecules.[3] Understanding its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂H₅¹⁵N₃O₂ | |

| Molecular Weight | 106.06 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 185-190 °C (decomposes) | |

| Solubility | Soluble in hot water and alcohol; very slightly soluble in ether. | |

| Stability | Stable under normal conditions. Hygroscopic. | |

| Incompatibilities | Strong oxidizing agents, strong bases. |

Hazard Identification and Toxicological Data

Biuret is classified as an irritant. While extensive toxicological studies on this compound are not available, data for unlabeled biuret suggests low acute toxicity in animals. However, it is known to be toxic to plants, which is a concern for environmental disposal.

| Hazard | Description | Source |

| Eye Irritation | Causes serious eye irritation. | |

| Skin Irritation | Causes skin irritation. | |

| Respiratory Irritation | May cause respiratory tract irritation. | |

| Acute Toxicity | Not classified as acutely toxic. Studies on animals show no acute or chronic toxicity. | |

| Carcinogenicity | Not classified as a carcinogen. | |

| Mutagenicity | Not classified as a mutagen. | |

| Reproductive Toxicity | Not classified as a reproductive toxicant. |

Hazard Symbols: Xi (Irritant)

Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system and skin.

Safety Phrases: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37 - Wear suitable protective clothing and gloves.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

Due to its hygroscopic nature, protect from moisture.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Spill and Waste Disposal

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For large spills, contain the spill and collect the material.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways, as it can be harmful to plants.

Experimental Protocols

While specific experimental protocols for the use of this compound were not found in the public domain, it is often used as a tracer in metabolic studies. A common application related to the non-labeled compound is the Biuret Protein Assay , which is a colorimetric method used to determine protein concentration. It is important to note that this assay uses a "Biuret reagent" and is distinct from the handling of the pure this compound compound.

Principle of the Biuret Protein Assay: In an alkaline environment, the copper(II) ions in the Biuret reagent form a coordination complex with the peptide bonds in proteins. This complex results in a characteristic purple color, the intensity of which is proportional to the protein concentration and can be measured spectrophotometrically at 540 nm.

Preparation of Standard Biuret Reagent: A typical Biuret reagent can be prepared by dissolving copper sulfate, sodium potassium tartrate, and potassium iodide in a sodium hydroxide solution. For example, one protocol suggests dissolving 1.50 g of copper sulfate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of water, then adding 300 mL of 10% NaOH solution while stirring, and finally diluting to 1 L with water.

Visualized Workflows and Pathways

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: First aid response protocol for different exposure routes.

References

Methodological & Application

Application Note: Quantitative Analysis of Amide-Containing Compounds Using Biuret-¹⁵N₃ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of small molecule analytes in complex biological matrices is a critical aspect of pharmaceutical research and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[1] This application note describes a hypothetical, yet plausible, protocol for the use of Biuret-¹⁵N₃ as an internal standard for the quantification of a structurally similar, hypothetical analyte, "Compound X," in human plasma.

Biuret (C₂H₅N₃O₂) is a small, polar molecule containing amide functional groups. Its ¹⁵N₃-labeled isotopologue, Biuret-¹⁵N₃, serves as an ideal internal standard for analytes with similar physicochemical properties, ensuring co-elution during chromatography and comparable ionization behavior. This document provides a detailed experimental protocol, data presentation, and visual workflows for this application.

Principle of Internal Standardization

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls.[1] The quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable even with sample loss or matrix effects, thus ensuring accurate and precise results.[1] Biuret-¹⁵N₃, being chemically identical to its unlabeled counterpart (and by extension, similar to the analyte "Compound X"), will experience nearly identical processing and analysis variations, making it an excellent choice for an internal standard.

Experimental Protocols

Materials and Reagents

-

Analyte: Compound X (hypothetical amide-containing drug)

-

Internal Standard: Biuret-¹⁵N₃ (M.W. 106.07)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade Water

-

Biological Matrix: Human Plasma (K₂EDTA)

-

Equipment:

-

Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Preparation of Stock and Working Solutions

-

Compound X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound X and dissolve in 10 mL of MeOH.

-

Biuret-¹⁵N₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Biuret-¹⁵N₃ and dissolve in 10 mL of MeOH.

-

Compound X Working Solutions: Serially dilute the Compound X stock solution with 50:50 ACN:H₂O to prepare working solutions for calibration standards and quality controls.

-

IS Working Solution (100 ng/mL): Dilute the Biuret-¹⁵N₃ stock solution with 50:50 ACN:H₂O.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.

-

Vortex for 10 seconds.

-

Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

-

HPLC System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

-

MRM Transitions: (Hypothetical values)

-

Compound X: Precursor Ion (Q1) > Product Ion (Q3)

-

Biuret-¹⁵N₃: 107.1 > 61.1 (M+H)⁺ > (H₂N-¹⁵N-CO)⁺

-

-

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Calibration Curve for Compound X in Human Plasma

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,200 | 0.025 |

| 5 | 6,300 | 50,500 | 0.125 |

| 20 | 25,100 | 50,300 | 0.499 |

| 50 | 62,800 | 50,100 | 1.253 |

| 100 | 126,000 | 50,400 | 2.500 |

| 250 | 314,500 | 50,200 | 6.265 |

| 500 | 627,000 | 50,300 | 12.465 |

| 1000 | 1,255,000 | 50,100 | 25.050 |

| Regression | y = 0.025x + 0.001 | ||

| R² | 0.9995 |

Table 2: Precision and Accuracy for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low QC | 3 | 3.05 | 101.7 | 6.2 |

| Mid QC | 80 | 78.9 | 98.6 | 4.1 |

| High QC | 800 | 812.3 | 101.5 | 3.5 |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of internal standardization.

Caption: Experimental workflow for sample analysis.

Caption: Principle of internal standardization.

Conclusion

This application note demonstrates a robust and reliable method for the quantification of an amide-containing compound ("Compound X") in human plasma using Biuret-¹⁵N₃ as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring high-quality data in regulated bioanalysis. The provided protocol, while based on a hypothetical analyte, offers a comprehensive framework that can be adapted for the development of quantitative LC-MS/MS assays for other small molecules where Biuret-¹⁵N₃ is a suitable internal standard.

References

Application Notes and Protocols for Quantifying Protein Turnover with ¹⁵N Metabolic Labeling

Introduction

The quantification of protein turnover, the balance between protein synthesis and degradation, is crucial for understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic drugs. Stable isotope labeling with heavy nitrogen (¹⁵N) has become a cornerstone for these studies. This document provides a detailed overview and protocols for quantifying protein turnover using ¹⁵N metabolic labeling coupled with mass spectrometry.

It is important to clarify a potential point of confusion suggested by the term "Biuret-¹⁵N₃". The Biuret assay is a classical colorimetric method for determining total protein concentration based on the reaction of copper ions with peptide bonds.[1][2] This method, however, does not differentiate between unlabeled (¹⁴N) and stable isotope-labeled (¹⁵N) proteins and therefore cannot be used to measure protein turnover. The reference to "¹⁵N₃" points towards the use of metabolic labeling with a ¹⁵N source to track the synthesis of new proteins. This application note will focus on the established and powerful methodology of ¹⁵N metabolic labeling followed by mass spectrometric analysis to quantify protein turnover. A protocol for the Biuret assay is also provided as a complementary technique for total protein quantification, a common step in proteomics workflows.

Application Note: Quantifying Protein Turnover using ¹⁵N Metabolic Labeling

Principle

The fundamental principle of quantifying protein turnover with ¹⁵N metabolic labeling involves replacing the natural abundance nitrogen (predominantly ¹⁴N) in an organism, tissue, or cell culture with a source enriched in the stable heavy isotope ¹⁵N.[3][4] As new proteins are synthesized, they will incorporate amino acids containing ¹⁵N, leading to a measurable increase in their mass. By monitoring the rate of ¹⁵N incorporation over time using mass spectrometry, the rate of protein synthesis can be determined. Conversely, by switching back to a ¹⁴N source after a period of ¹⁵N labeling (a pulse-chase experiment), the rate of protein degradation can be measured by tracking the disappearance of the ¹⁵N-labeled protein population.[5]

Applications

-

Drug Development: Understanding how a drug affects the synthesis or degradation rates of its target protein and other proteins in the proteome.

-

Disease Research: Investigating alterations in protein homeostasis in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

-

Basic Research: Studying the regulation of protein lifespan and its role in various cellular processes.

-

Biomarker Discovery: Identifying proteins with altered turnover rates that can serve as indicators of disease or drug response.

Workflow Overview

A typical workflow for a protein turnover study using ¹⁵N metabolic labeling involves the following steps:

-

¹⁵N Labeling: Introducing a ¹⁵N-enriched nutrient source to the biological system (e.g., ¹⁵N-labeled amino acids in cell culture medium or a ¹⁵N-labeled diet for in vivo studies).

-

Time-Course Sampling: Collecting samples at various time points during the labeling (or chase) period.

-

Protein Extraction and Quantification: Isolating proteins from the samples and determining the total protein concentration, for which the Biuret assay can be used.

-

Protein Digestion: Enzymatically digesting the proteins into smaller peptides, typically with trypsin.

-

Mass Spectrometry Analysis: Analyzing the peptide mixture using high-resolution mass spectrometry to separate and quantify the relative abundance of ¹⁴N and ¹⁵N-containing peptides.

-

Data Analysis: Calculating the rate of ¹⁵N incorporation or decay for each identified protein to determine its turnover rate.

Experimental Protocols

Protocol 1: In Vivo ¹⁵N Metabolic Labeling of Rodents for Protein Turnover Analysis

This protocol is adapted from established methods for stable isotope labeling in mammals (SILAM).

Materials:

-

¹⁵N-labeled rodent diet (commercially available, with ¹⁵N enrichment >98%)

-

Control (¹⁴N) rodent diet

-